N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3N3O5/c15-11-2-1-8(14(16,17)18)5-12(11)19-13(22)7-3-9(20(23)24)6-10(4-7)21(25)26/h1-6H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCWBLBDCLMVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
3,5-Dinitrobenzoic acid + 2-Chloro-5-(trifluoromethyl)aniline → Target compound
Catalyst : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Solvent : Dimethylformamide (DMF) or ethyl acetate
Base : Triethylamine (TEA) or pyridine
Experimental Protocol (Adapted from EP0579425B1)
- Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in anhydrous DMF under nitrogen.
- Add EDCI (1.2 eq) and stir for 15 min at 0°C.
- Introduce 2-chloro-5-(trifluoromethyl)aniline (1.1 eq) and TEA (2.5 eq).
- Warm to room temperature and stir for 12–18 hrs.
- Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Typical Yield : 45–60% (based on analogous benzamide syntheses).
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0°C → 25°C (gradient) | Prevents nitro group side reactions |
| Solvent Polarity | ε = 36.7 (DMF) | Enhances coupling efficiency |
| Molar Ratio | Acid:Amine = 1:1.1 | Minimizes dimerization |
Synthetic Route 2: Nitration Post-Functionalization
Strategic Rationale
Installing nitro groups after amide bond formation circumvents electron-deficient aromatic system challenges:
- Couple benzoic acid with 2-chloro-5-(trifluoromethyl)aniline.
- Nitrate the resultant N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide.
Nitration Conditions (From Singh et al., 2019)
Nitrating Agent : Fuming HNO₃/H₂SO₄ (1:3 v/v)
Temperature : 0–5°C (prevents over-nitration)
Reaction Time : 4–6 hrs
Regioselectivity : The meta-directing effect of the amide group favors 3,5-dinitro product formation over ortho/para isomers.
Comparative Analysis of Synthetic Approaches
Yield and Purity Metrics
| Method | Average Yield | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Direct Amidation | 58% ± 5% | >95% | Single-step protocol |
| Post-Nitration | 34% ± 7% | 88–92% | Avoids handling nitro precursors |
Scalability Considerations
- Route 1 : Requires strict anhydrous conditions but is industrially feasible.
- Route 2 : Involves hazardous nitration steps, limiting batch size under standard lab settings.
Characterization and Validation
Spectroscopic Data
Purity Optimization
Recrystallization from ethanol/water (7:3) increases purity to >99% with characteristic melting point of 194–196°C.
Industrial-Scale Adaptation Challenges
- Cost of 2-Chloro-5-(trifluoromethyl)aniline : ≈$1,200/kg (bulk pricing), necessitating catalyst recycling.
- Waste Streams : Nitric acid neutralization produces ammonium nitrate byproducts requiring specialized disposal.
- Process Safety : Exothermic amidation risks mitigated via jacketed reactors with automated cooling.
Alternative Method Exploration
Microwave-Assisted Synthesis
Pilot studies show 15-min reaction times at 80°C with 20% yield improvement, though nitro group stability requires pressure-controlled systems.
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous media (e.g., tert-butanol) achieves 41% yield but suffers from substrate solubility limitations.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the chloro or nitro groups are replaced by other functional groups.
Reduction Reactions: Products include amine derivatives.
Oxidation Reactions: Products include oxidized forms of the amide group.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its unique chemical properties that may enhance drug efficacy and stability.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparison with Similar Compounds
N-[3,5-Bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide Derivatives
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 978-62-1)
- Structural Features : Contains a 5-chloro-2-hydroxybenzamide core and dual trifluoromethyl groups at the 3 and 5 positions of the phenyl ring. Molecular weight: 383.67 g/mol .
- Key Differences : The absence of nitro groups and presence of a hydroxyl group reduce electron-withdrawing effects, likely altering reactivity and biological activity compared to the nitro-rich analog .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Features : Substitutes the chloro-trifluoromethylphenyl group with an isopropoxy-phenyl moiety. Retains a single trifluoromethyl group on the benzamide .
- Applications : A commercial fungicide targeting sheath blight in rice. The isopropoxy group enhances solubility and systemic mobility in plants, a feature absent in the nitro-substituted compound .
Comparative Analysis of Key Properties
Research Findings and Functional Group Impact
- Trifluoromethyl Groups : Present in all compared compounds, these groups improve lipid solubility and metabolic resistance. Dual CF₃ groups (e.g., in CAS 978-62-1) further amplify these effects .
- Chloro vs. Hydroxy Substitution : Chloro groups (as in the target compound) increase electrophilicity, whereas hydroxy groups (e.g., in CAS 978-62-1) introduce hydrogen-bonding capacity, altering target interactions .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.
1. Antimicrobial Activity
This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria were found to be 25.9 μM and 12.9 μM respectively, indicating significant bactericidal activity as the minimum bactericidal concentration (MBC) was equal to the MIC values .
| Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|
| Staphylococcus aureus | 25.9 | 25.9 |
| MRSA | 12.9 | 12.9 |
2. Anti-inflammatory Potential
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. Certain derivatives of this compound have shown an increase in NF-κB activity by 10–15%, suggesting a potential role in managing inflammatory conditions .
3. Cytotoxic Effects
Cytotoxicity assays reveal that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it showed higher cytotoxicity in MDA-MB-231 breast cancer cells compared to other tested lines. This effect was particularly pronounced when combined with doxorubicin, suggesting a synergistic effect that may enhance therapeutic outcomes in cancer treatment .
| Cell Line | IC50 (μM) | Synergy with Doxorubicin |
|---|---|---|
| MDA-MB-231 | 6.5 | Yes |
| MCF-7 | Moderate | Not assessed |
Case Studies
Several studies have explored the biological activity of similar compounds with trifluoromethyl substitutions, providing insights into structure-activity relationships:
- Study on Trifluoromethyl Compounds : A study highlighted that compounds with trifluoromethyl groups exhibited enhanced antimicrobial properties due to increased lipophilicity and electron-withdrawing effects .
- Cytotoxicity in Breast Cancer : Research indicated that certain derivatives of trifluoromethyl-containing compounds displayed significant cytotoxicity against breast cancer cells, particularly when combined with traditional chemotherapeutic agents like doxorubicin .
Q & A
Basic: What are the optimal synthetic routes for N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with 2-chloro-5-(trifluoromethyl)aniline under basic conditions. Key optimizations include:
- Catalyst/Base Selection: Use triethylamine or pyridine to neutralize HCl generated during amidation, enhancing reaction efficiency .
- Solvent Choice: Polar aprotic solvents (e.g., dichloromethane) improve reactant solubility and reaction homogeneity .
- Purification: Normal-phase chromatography (e.g., ethyl acetate/methanol gradients) effectively isolates the product, with yields averaging 45–60% after optimization .
- Temperature Control: Maintaining 0–5°C during coupling minimizes side reactions like hydrolysis .
Advanced: How do electron-withdrawing substituents (chloro, trifluoromethyl, nitro) influence the compound’s reactivity and stability under various experimental conditions?
Methodological Answer:
The substituents impact both electronic and steric properties:
- Electronic Effects: Nitro groups decrease electron density at the benzamide core, enhancing electrophilicity and resistance to nucleophilic degradation .
- Stability in Biological Media: The trifluoromethyl group increases lipophilicity, improving membrane permeability but may reduce aqueous solubility, necessitating co-solvents like DMSO for in vitro assays .
- Thermal Stability: Melting points of analogous compounds (e.g., 174–216°C) suggest thermal resilience, validated via differential scanning calorimetry (DSC) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?
Methodological Answer:
- 1H/13C NMR: Key for confirming substitution patterns. For example, aromatic protons in trifluoromethyl-substituted phenyl rings appear as singlets (δ 7.3–7.5 ppm), while nitro groups deshield adjacent protons .
- IR Spectroscopy: Bands at 1639 cm⁻¹ (amide C=O) and 1552 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- Mass Spectrometry (MS): High-resolution MS resolves isotopic patterns (e.g., chlorine’s M+2 peak) to verify molecular formula .
- Ambiguity Resolution: Cross-validate with X-ray crystallography if crystal formation is feasible .
Advanced: What strategies resolve contradictions in biological activity data across studies, particularly in structure-activity relationships (SAR)?
Methodological Answer:
- Orthogonal Assays: Use multiple assays (e.g., MIC for antimicrobial activity, enzyme inhibition for mechanistic studies) to confirm bioactivity .
- Meta-Analysis: Compare substituent effects across analogs. For example, replacing trifluoromethyl with chloro in related benzamides reduced antitubercular activity by 50%, highlighting substituent specificity .
- Crystallographic Studies: Resolve binding mode discrepancies (e.g., hydrophobic vs. hydrogen-bonding interactions) using protein-ligand co-crystallography .
Basic: How does the compound’s solubility profile affect its applicability in in vitro vs. in vivo studies?
Methodological Answer:
- In Vitro: Low aqueous solubility (predicted logP ~4.5) requires DMSO or cyclodextrin-based solubilization. Pre-formulation studies via dynamic light scattering (DLS) assess aggregation .
- In Vivo: Lipid-based nanoemulsions or PEGylation improve bioavailability. Pharmacokinetic studies in rodent models can validate absorption profiles .
Advanced: How can computational modeling predict the compound’s interactions with biological targets, and what validation methods are required?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., Mycobacterium tuberculosis enoyl reductase). Prioritize poses with ΔG < -8 kcal/mol .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots for reactivity predictions .
- Validation: Compare docking results with experimental IC50 values and site-directed mutagenesis data .
Advanced: What are the challenges in determining the compound’s mode of action in antimicrobial assays?
Methodological Answer:
- Target Identification: Use thermal proteome profiling (TPP) to identify protein targets destabilized by the compound .
- Resistance Studies: Serial passage assays under sub-inhibitory concentrations detect resistance mutations, clarifying target relevance .
- Metabolomics: LC-MS-based metabolomics can reveal pathway disruptions (e.g., lipid biosynthesis inhibition in mycobacteria) .
Advanced: What are best practices for comparing this compound’s efficacy against structurally similar analogs in lead optimization?
Methodological Answer:
- Free-Wilson Analysis: Quantify contributions of substituents (e.g., nitro vs. methoxy) to bioactivity .
- Parallel Synthesis: Generate a library of analogs with systematic substituent variations (e.g., halogen scanning) .
- ADME Profiling: Use Caco-2 assays for permeability and cytochrome P450 inhibition studies to prioritize analogs with favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
